7-Hydroxy-6h-benzo[7]annulen-6-one
Description
Structure
3D Structure
Properties
CAS No. |
3144-47-6 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
InChI Key |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Hydroxy 6h Benzo 1 Annulen 6 One and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections of the Benzoannulenone Corenih.govnih.govdntb.gov.ua
A retrosynthetic approach to the benzoannulenone framework reveals several logical disconnections that guide the design of synthetic routes. The core challenge lies in the construction of the seven-membered ring, which can be achieved through various ring-closing strategies.
Identification of Key Synthons and Precursorsnih.govnih.govdntb.gov.ua
The primary disconnection of the benzoannulenone core typically occurs at the bonds forming the seven-membered ring. This leads to the identification of key synthons, which are idealized fragments that can be derived from commercially available or readily synthesizable starting materials. A common strategy involves the use of ortho-disubstituted benzene (B151609) derivatives as precursors. For instance, phthalaldehyde has been utilized as a starting material in a multi-step synthesis. nih.gov
Another key precursor approach involves the use of substituted styrenes or other functionalized aromatic compounds that can undergo cyclization to form the seven-membered ring. beilstein-journals.org The choice of precursor is often dictated by the desired substitution pattern on both the benzene and the seven-membered ring.
A notable synthesis of benzo rsc.organnulen-7-amines involved the preparation of benzo rsc.organnulen-7-one in a three-step synthesis starting from phthalaldehyde and dimethyl 3-oxoglutarate. nih.gov This highlights the importance of readily accessible precursors for the efficient construction of the core structure.
Ring-Closing Strategies for the Seven-Membered Annulenonebeilstein-journals.orgnih.gov
The formation of the seven-membered ring is the cornerstone of benzoannulenone synthesis. Several ring-closing strategies have been developed to achieve this transformation efficiently.
One prominent method is ring-closing metathesis (RCM) . A recently reported synthesis of 7-hydroxy-2,3-benzotropone utilized RCM as a key step. beilstein-journals.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, is highly effective in forming cyclic structures from diene precursors. beilstein-journals.org
Intramolecular cyclization reactions are also widely employed. These can include Friedel-Crafts type reactions where a side chain on the benzene ring acylates or alkylates an appropriate position to form the seven-membered ring.
Another strategy involves the expansion of a six-membered ring to a seven-membered ring. For example, the reaction of tropone (B1200060) and benzotropones with dimethyl diazomethane (B1218177) has been shown to yield ring-expanded products. beilstein-journals.org
Established Synthetic Routes to Benzorsc.organnulenonesbeilstein-journals.orgnih.govorganic-chemistry.org
Several well-established synthetic routes have been developed for the synthesis of benzoannulenones, each with its own advantages and limitations.
Cyclization Reactions and Annulation Processesbeilstein-journals.orgnih.gov
Cyclization reactions are fundamental to the construction of the benzoannulenone core. As mentioned earlier, ring-closing metathesis has emerged as a powerful tool. beilstein-journals.org Annulation processes, where a new ring is formed onto an existing one, are also prevalent. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic example of an annulation reaction that can be adapted for the synthesis of cyclic systems. organic-chemistry.org
A notable synthesis of 7-hydroxy-2,3-benzotropone involved a four-step sequence starting from o-bromostyrene, which underwent a Br/Li exchange, addition to an aldehyde, oxidation, and finally ring-closing metathesis to yield the desired product. beilstein-journals.org
Aldol Condensation Approachesnih.goviitk.ac.in
Aldol condensation is a powerful carbon-carbon bond-forming reaction that has been utilized in the synthesis of benzoannulenones. iitk.ac.in This reaction involves the condensation of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.inmasterorganicchemistry.com
A key example is the double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate, which was a crucial step in a three-step synthesis of a benzo rsc.organnulen-7-one. nih.gov The Knoevenagel condensation is a modification of the aldol condensation. iitk.ac.in
| Reactants | Reaction Type | Product | Reference |
| Phthalaldehyde, Dimethyl 3-oxoglutarate | Double Knoevenagel condensation | Intermediate for Benzo rsc.organnulen-7-one | nih.gov |
Oxidation Methods for Annulenone (B1230170) Formationbeilstein-journals.orgorganic-chemistry.org
Oxidation reactions play a crucial role in the final steps of many benzoannulenone syntheses. The oxidation of a precursor benzo rsc.organnulene can directly yield the corresponding benzotropone. For instance, the oxidation of 7H-benzo rsc.organnulene with selenium dioxide was one of the earliest methods to synthesize 4,5-benzotropone. beilstein-journals.org Similarly, oxidation of 5H-benzo rsc.organnulene with selenium dioxide yielded a mixture of 4,5-benzotropone and 2,3-benzotropone. beilstein-journals.org
Modern oxidation methods, such as the Dess-Martin periodinane oxidation, are also employed to convert secondary alcohols to ketones, a key transformation in some synthetic routes. beilstein-journals.org
| Starting Material | Oxidizing Agent | Product | Reference |
| 7H-benzo rsc.organnulene | Selenium dioxide | 4,5-Benzotropone | beilstein-journals.org |
| 5H-benzo rsc.organnulene | Selenium dioxide | 4,5-Benzotropone and 2,3-Benzotropone | beilstein-journals.org |
| Benzylic alcohol intermediate | Dess-Martin periodinane | 5H-benzo rsc.organnulene-5,6(7H)-dione monoketal | beilstein-journals.org |
Advanced and Novel Synthetic Strategies
Modern organic synthesis provides a sophisticated toolbox for the construction and functionalization of complex molecular architectures like benzotropolones. These methods move beyond classical approaches, offering higher efficiency, selectivity, and access to novel derivatives.
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the benzotropolone scaffold. youtube.com These methods typically involve the conversion of a C-H or C-X (where X is a halide or triflate) bond into a new bond with a coupling partner.
The Suzuki-Miyaura cross-coupling reaction is a premier method for creating biaryl structures and introducing aromatic substituents onto a core molecule. nih.govscirp.org The reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. scirp.orgmdpi.com For the functionalization of a 7-hydroxy-6H-benzo nih.govannulen-6-one precursor, a halogen atom would first be installed on the aromatic ring, which can then participate in the coupling.
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. mdpi.com The choice of ligand is critical for success, especially with challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) have proven highly effective, expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered partners, often allowing reactions to proceed at room temperature. nih.gov
Table 1: Illustrative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrates | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 25 - 100 | Aryl Chlorides, Bromides, Triflates | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 80 - 100 | Aryl- and Heteroaryltrifluoroborates | organic-chemistry.org |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80 | Aryl Bromides | rsc.org |
This methodology allows for the introduction of a wide array of aromatic and heteroaromatic substituents onto the benzotropolone skeleton, providing a powerful tool for structure-activity relationship studies.
Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions can be envisaged for the functionalization of a halogenated benzotropolone precursor. These reactions grant access to a diverse range of substituents.
Heck Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an alkene, offering a route to install vinyl groups.
Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne, catalyzed by both palladium and copper complexes, to introduce alkynyl substituents.
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, this reaction couples an aryl halide with an amine to install amino groups, which are key functional groups in many bioactive molecules.
Stille Coupling: This reaction utilizes organostannanes as coupling partners. While effective, the toxicity of the tin byproducts has led to a preference for other methods like the Suzuki-Miyaura reaction. organic-chemistry.org
Decarbonylative Coupling: In a novel application, amides can be used as coupling partners in a Suzuki-Miyaura type reaction where the N–C(O) bond is selectively activated and the carbonyl group is lost. rsc.org This could potentially be applied to an amide derivative of the benzotropolone core.
These diverse cross-coupling reactions collectively provide a comprehensive strategy for modifying the periphery of the benzotropolone ring system, enabling the synthesis of a wide library of analogues. nih.gov
The construction of the seven-membered tropolone (B20159) ring often presents a significant synthetic challenge. nih.gov Metal-free ring expansion and rearrangement reactions offer elegant solutions, transforming more readily available six-membered rings into the desired benzannulated seven-membered systems. mdpi.com
One prominent strategy is the oxidative dearomatization-ring expansion (ODRE) of substituted phenols. nih.gov In this biomimetic approach, a phenol (B47542) precursor undergoes oxidative dearomatization to form a polycyclic cyclohexadienone intermediate. This intermediate then undergoes a rearrangement driven by the formation of a stable aromatic ring, leading to the expansion of a fused ring to create the seven-membered benzotropolone scaffold. nih.gov
Radical-mediated reactions also provide a powerful avenue for ring expansion. These reactions are often driven by an increase in radical stability during the key ring-expansion step. nih.gov For instance, a radical can be generated on a substituent attached to a six-membered ring precursor, which then attacks the ring to initiate an expansion cascade. Another advanced concept involves the formal insertion of an aryne into a σ-bond of a smaller ring. researchgate.net For example, aryne insertion into a C(sp³)–N bond of imidazolidines has been used to create benzofused medium-ring N-heterocycles, a strategy that could conceptually be adapted for carbocyclic systems. researchgate.net Additionally, transition-metal-free intramolecular cyclization of precursors like 2-ynylphenols, typically catalyzed by a simple base, can be a powerful method for building fused ring systems. rsc.org
Photochemical and electrochemical methods represent green and powerful alternatives to traditional chemical reagent-based synthesis, often proceeding under mild conditions without the need for stoichiometric oxidants or catalysts. nih.govresearchgate.net
Electrochemical synthesis utilizes an electric current to drive redox reactions. For the synthesis of fused ring systems, this can be particularly effective for intramolecular cyclizations. rsc.org A plausible electrochemical approach to a benzotropolone could involve the anodic oxidation of a suitable precursor to generate a radical cation. This reactive intermediate could then undergo an intramolecular cyclization followed by further oxidation and rearrangement to yield the final seven-membered ring structure. nih.gov Such electrochemical dehydrogenative couplings have been successfully used to form other heterocyclic systems, releasing only hydrogen gas as a byproduct. researchgate.net
Photochemical synthesis uses light to access excited states of molecules, enabling transformations that are often difficult to achieve thermally. Potential photochemical routes to benzotropolone systems could involve:
Photocycloaddition: A [6π+2π] or other pericyclic reaction involving a precursor that, upon irradiation, forms the bicyclic core.
Photochemical Rearrangement: Isomerization of a different ring system, such as a substituted naphthalene (B1677914) derivative, into the benzotropolone skeleton.
These methods offer unique opportunities for novel bond formations and are an area of active investigation for the synthesis of complex molecules. researchgate.net
Metal-Catalyzed Coupling Reactions for Functionalization
Stereoselective Synthesis of Chiral Annulenone Derivatives
While 7-hydroxy-6H-benzo nih.govannulen-6-one itself is achiral, its derivatives can be chiral if they possess a stereocenter or exhibit axial chirality. The stereoselective synthesis of a single enantiomer of such a chiral derivative is crucial for applications in medicinal chemistry, as different enantiomers can have vastly different biological activities. mdpi.com
Asymmetric synthesis can be achieved through several strategies:
Chiral Catalysis: Using a chiral transition metal catalyst (e.g., with a chiral phosphine ligand) in a cross-coupling reaction to create a chiral center or control atropisomerism.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Biocatalysis: Employing enzymes, which are inherently chiral catalysts, to perform highly stereoselective transformations. nih.gov For example, an alcohol dehydrogenase could be used for the asymmetric reduction of a ketone on a side chain of the annulenone, yielding a chiral alcohol with high enantiomeric excess. nih.gov
A particularly powerful biocatalytic method is Dynamic Kinetic Resolution (DKR) . mdpi.com This process combines the enzymatic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. For example, a racemic alcohol derivative of the annulenone could be acylated using a lipase (B570770). The lipase selectively acylates one enantiomer, while a metal catalyst (e.g., ruthenium-based) continuously racemizes the remaining alcohol, allowing for a theoretical yield of up to 100% of a single enantiomerically pure product. mdpi.com
Table 2: Strategies for Stereoselective Synthesis of Chiral Derivatives
| Method | Principle | Example Transformation | Key Reagent/Catalyst | Reference |
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Ketone → Chiral Alcohol | Chiral catalyst (e.g., Noyori catalyst) or Alcohol Dehydrogenase | nih.gov |
| Dynamic Kinetic Resolution | Combination of kinetic resolution of a racemate with in-situ racemization. | Racemic Alcohol → Enantiopure Ester | Lipase (e.g., CAL-B) + Racemization Catalyst (e.g., Ru complex) | mdpi.com |
| Chiral Ligand Synthesis | Use of readily available chiral natural products to synthesize ligands for asymmetric catalysis. | Benzaldehyde + Diethylzinc → Chiral Alcohol | Ligands derived from (-)-Isopulegol | researchgate.net |
These advanced stereoselective methods are essential for accessing enantiomerically pure annulenone derivatives for further investigation. researchgate.net
Asymmetric Catalysis in Annulenone Construction
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with a high degree of enantiomeric purity. In the context of annulenone construction, the goal is to control the formation of stereocenters within the seven-membered ring. While specific examples detailing the asymmetric catalysis for 7-Hydroxy-6H-benzo researchgate.netannulen-6-one are not extensively documented, established protocols for similar structures provide a roadmap. For instance, methods like the enantioselective Keck allylation are pivotal in creating chiral alcohols that can serve as precursors to cyclic systems. scispace.com Such reactions utilize a chiral catalyst, often a complex of a transition metal and a chiral ligand, to direct the approach of a nucleophile to a prochiral substrate, thereby setting the absolute stereochemistry of the product. scispace.com
Chiral Auxiliary and Ligand-Based Approaches
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is particularly effective in asymmetric synthesis. For molecules like 7-Hydroxy-6H-benzo researchgate.netannulen-6-one, a chiral auxiliary could be attached to a precursor molecule to guide the stereoselective formation of the annulenone ring.
Commonly used and commercially available chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org Oxazolidinones, for example, can be acylated and then subjected to various reactions, such as aldol additions or alkylations, where the bulky auxiliary shields one face of the molecule, forcing the reactant to approach from the less hindered side. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Acidic or Basic Hydrolysis, Reductive Cleavage |
| Camphorsultam | Asymmetric Michael Additions, Diels-Alder | LiAlH₄, Hydrolysis |
| Pseudoephedrine | Asymmetric Alkylation | Acidic Cleavage |
| (S)- and (R)-Proline | Asymmetric Aldol and Mannich Reactions | Not typically removed (Organocatalyst) |
Optimization of Reaction Conditions and Yield Enhancement for Academic Scale
Optimizing reaction conditions is critical for maximizing product yield and purity, a key consideration for academic-scale syntheses where material conservation and efficiency are paramount.
Solvent, Temperature, and Catalyst Optimization
The choice of solvent, reaction temperature, and catalyst concentration can dramatically influence the outcome of a synthesis. In reactions analogous to those used for preparing benzannulated ketones, such as chalcone (B49325) synthesis, these parameters are finely tuned. For example, the synthesis of 2'-hydroxy chalcones showed that isopropyl alcohol was a superior solvent compared to others like methanol (B129727) or dichloromethane. researchgate.net Temperature also has a profound effect; running the reaction at 0°C produced the best yield and purity, highlighting the need to control reaction kinetics to prevent side product formation. researchgate.net
Base catalysts, such as sodium hydroxide, also require optimization. Studies have shown that a specific concentration (e.g., 40% NaOH) can provide the best results, with higher or lower concentrations leading to diminished yields. researchgate.net
Table 2: Example of Reaction Condition Optimization for a Hydroxy Ketone Synthesis
| Parameter | Variation | Observed Yield (%) | Reference |
| Solvent | Methanol | Lower | researchgate.net |
| Ethanol | Moderate | researchgate.net | |
| Isopropyl Alcohol | Highest | researchgate.net | |
| Temperature | Room Temperature | Moderate with impurities | researchgate.net |
| 0°C | Highest | researchgate.net | |
| Base Conc. (NaOH) | 20% | Moderate | researchgate.net |
| 40% | Highest | researchgate.net | |
| 60% | Lower | researchgate.net |
Regioselectivity and Chemoselectivity Control
Regioselectivity, the control of which position on a molecule reacts, and chemoselectivity, the preference for one functional group to react over another, are significant hurdles in the synthesis of multifunctional molecules like 7-Hydroxy-6H-benzo researchgate.netannulen-6-one. The molecule possesses multiple potentially reactive sites, including the aromatic ring, the hydroxyl group, and the ketone.
In the synthesis of related functionalized benzo-fused heterocycles, regioselectivity is often governed by a combination of electronic and steric effects. nih.gov For instance, in the annulation of unsymmetrical diynones, the reaction site is significantly influenced by the electronic nature (electron-donating or -withdrawing) of the substituents on the aromatic ring. nih.gov Chemoselectivity can be achieved by using protecting groups to temporarily mask a reactive functional group, allowing another part of the molecule to react selectively.
Challenges in the Synthesis of Complex 7-Hydroxy-6H-benzoresearchgate.netannulen-one Derivatives
Synthesizing more complex derivatives of 7-Hydroxy-6H-benzo researchgate.netannulen-6-one presents considerable challenges. A primary difficulty lies in the chemical sensitivity of the hydroxyl group. In the synthesis of other complex hydroxylated natural products, such as 7-hydroxy cannabidiol, the removal of protecting groups from phenolic moieties is a significant challenge. nih.gov The use of strong acidic conditions can lead to undesired side reactions, such as cyclization, while strong basic conditions in the presence of an oxidizing environment can result in the formation of quinone-like byproducts. nih.gov
Furthermore, attempts to selectively functionalize a molecule with multiple similar reactive sites can be problematic. For example, the deprotection of a dimethoxy-substituted precursor to a dihydroxy compound sometimes results in the removal of only one methyl group, as the resulting phenolate (B1203915) anion deactivates the aromatic ring towards the second deprotection step. nih.gov These challenges necessitate the development of mild and highly selective reaction conditions to successfully synthesize complex derivatives of 7-Hydroxy-6H-benzo researchgate.netannulen-6-one.
Chemical Reactivity and Mechanistic Transformations
Reactions of the Ketone Functionality
The ketone group in 7-Hydroxy-6h-benzo libretexts.organnulen-6-one is a primary site for chemical transformations due to the electrophilic nature of the carbonyl carbon and the ability of the adjacent carbon atoms to be deprotonated.
Nucleophilic Additions to the Carbonyl Carbon
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated. libretexts.orgyoutube.com In an acidic environment, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com
Common nucleophilic addition reactions applicable to ketones like 7-Hydroxy-6h-benzo libretexts.organnulen-6-one include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of a tertiary alcohol.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds would add to the carbonyl group to yield a tertiary alcohol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid catalysis would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can be employed to convert the carbonyl group into an alkene.
| Nucleophile | Product Type | General Reaction Conditions |
| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |
| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |
| Cyanide (CN⁻) | Cyanohydrin | Acidic or basic catalysis |
| Phosphonium Ylide (R₂C=PPh₃) | Alkene | Aprotic solvent (e.g., THF, DMSO) |
Enolization and Related Reactions
Ketones that have at least one hydrogen atom on an α-carbon can exist in equilibrium with their enol tautomers. vanderbilt.edufiveable.me This process, known as enolization, can be catalyzed by either acid or base. libretexts.org The enol form, with its carbon-carbon double bond and hydroxyl group, is a key intermediate in several important reactions. fiveable.me
Under basic conditions, a proton is removed from the α-carbon to form an enolate ion. pitt.eduorganicchemistrytutor.com This enolate is a powerful nucleophile and can participate in reactions such as alkylation and the aldol (B89426) condensation. pitt.edu The regioselectivity of enolate formation (kinetic vs. thermodynamic) can often be controlled by the choice of base, solvent, and temperature. pitt.eduorganicchemistrytutor.com
Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of a proton from the α-carbon to form the enol. libretexts.org This enol is also nucleophilic and can react with electrophiles.
Oxidation and Reduction Pathways
The ketone functionality can undergo both oxidation and reduction.
Reduction: The carbonyl group of 7-Hydroxy-6h-benzo libretexts.organnulen-6-one can be reduced to a secondary alcohol. nagwa.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The product of this reduction would be 6,7-dihydro-6H-benzo libretexts.organnulene-6,7-diol.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. youtube.com However, under forcing conditions with strong oxidizing agents, cleavage of a carbon-carbon bond adjacent to the carbonyl group can occur. For a cyclic ketone like this, this would lead to the opening of the seven-membered ring.
| Reaction Type | Reagent | Product |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Secondary Alcohol |
| Oxidation (Forcing) | Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) | Dicarboxylic acid (ring-opened) |
Reactions of the Hydroxyl Group
The phenolic hydroxyl group on the benzene (B151609) ring also offers a site for various chemical transformations.
Esterification and Etherification
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. researchgate.netnih.govresearchgate.net This reaction is typically carried out in the presence of an acid catalyst or a coupling agent.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. youtube.com This involves deprotonating the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.
| Reaction Type | Reagent | Functional Group Formed |
| Esterification | Carboxylic Acid (with acid catalyst) or Acid Chloride/Anhydride (B1165640) | Ester (-O-C=O)-R) |
| Etherification | Alkyl Halide (with base) | Ether (-O-R) |
Oxidation to Quinone or Other Functionalities
Phenols are susceptible to oxidation. stackexchange.com The hydroxyl group of 7-Hydroxy-6h-benzo libretexts.organnulen-6-one can be oxidized to a quinone-type structure, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents could potentially lead to more extensive degradation of the molecule. The formation of new dibenzotropolone derivatives through oxidation has been observed in related natural products. nih.gov
Reactivity of the Benzobeilstein-journals.organnulen Ring System
The reactivity of the 7-Hydroxy-6h-benzo researchgate.netannulen-6-one scaffold is multifaceted, with potential for reactions on both the aromatic benzene ring and the seven-membered tropolone (B20159) ring.
Electrophilic Aromatic Substitution on the Benzene Moiety
The fused benzene ring of the benzotropolone system is susceptible to electrophilic attack. However, the position of substitution is influenced by the electronic effects of the tropolone ring. In related benzotropolone structures, electrophilic substitution has been observed. For instance, the bromination of certain benzotropolones with bromine in acetic acid leads to the formation of bromo derivatives. beilstein-journals.org Similarly, nitration has been successfully carried out on related isomers like 6-hydroxy-2,3-benzotropone. oup.com For 7-Hydroxy-6H-benzo beilstein-journals.orgbeilstein-journals.orgcyclobuta beilstein-journals.orgbeilstein-journals.orgcyclohepten-6-one, a compound with a similar tropolone core, electrophilic substitution reactions such as bromination, nitration, and azo-coupling occur exclusively at the 8-position. oup.com
| Electrophilic Reagent | Product | Reference |
| Bromine | 8-Bromo derivative | oup.com |
| Nitrating agents | 8-Nitro derivative | oup.com |
| Diazonium salts | 8-Azo derivative | oup.com |
Functionalization of the Seven-Membered Ring
The seven-membered ring of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one offers several sites for functionalization. The carbonyl group can undergo typical reactions such as reduction and olefination. For example, reduction of the parent 4,5-benzotropone with lithium aluminum hydride (LiAlH₄) has been reported. beilstein-journals.org The tropolone ring can also participate in cycloaddition reactions. The reaction of 7-Hydroxy-6H-benzo beilstein-journals.orgbeilstein-journals.orgcyclobuta beilstein-journals.orgbeilstein-journals.orgcyclohepten-6-one with maleic anhydride results in a Diels-Alder adduct. oup.com
Furthermore, the hydroxyl group can be alkylated. For instance, the methylated derivative of a pyrazine-fused analogue has been synthesized. beilstein-journals.org The methylene (B1212753) protons of the thiazine (B8601807) ring in a related fused heterocyclic system have been shown to be acidic enough for functionalization through deprotonation followed by reaction with electrophiles. researchgate.net
Rearrangement Reactions and Tautomerism Dynamics
Rearrangement reactions are a notable feature of benzotropone chemistry. The Wolff rearrangement of 2-diazo-4,5-benzocyclohepta-4,6-diene-1,3-dione, a derivative of a related benzotropone isomer, leads to the formation of 1-hydroxy-2-naphthoic acid. oup.com
Tautomerism is a key consideration in tropolone chemistry. While tropolone itself exhibits well-established tautomerism, the situation in 7-Hydroxy-6h-benzo researchgate.netannulen-6-one is less straightforward. Some sources suggest that 4,5-benzotropolone does not exhibit tautomerism. oup.com This is attributed to the influence of the fused benzene ring, which may stabilize one tautomeric form over the other. In contrast, related compounds like 8-(phenyldiazenyl)quinolin-7-ol exist as a mixture of tautomers in solution. beilstein-journals.org The tautomeric equilibrium can be influenced by factors such as solvent and substitution. beilstein-journals.org
Derivatization Strategies for Structural Modification
The core structure of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one can be modified through various derivatization strategies to access a wider range of analogues with potentially interesting properties.
Introduction of Heteroatom-Containing Groups
The introduction of heteroatoms can significantly alter the electronic and biological properties of the molecule. As mentioned, electrophilic substitution reactions can be employed to introduce halogen and nitro groups onto the benzene ring. beilstein-journals.orgoup.comoup.com The synthesis of amino derivatives has also been reported for related benzotropones, typically achieved through the reduction of the corresponding nitro compounds. oup.com
Synthesis of Fused Heterocyclic Analogues
A key derivatization strategy involves the condensation of the dicarbonyl functionality of the tropolone ring with binucleophiles to form fused heterocyclic systems. For example, the reaction of 4,5-benzotropolone with 1,2-phenylenediamine, 1,2-diaminocyclohexane, and ethylenediamine (B42938) leads to the formation of quinoxaline (B1680401) and pyrazine (B50134) derivatives, respectively. beilstein-journals.org
| Diamine Reactant | Fused Heterocycle Product | Reference |
| 1,2-Phenylenediamine | Quinoxaline derivative | beilstein-journals.org |
| 1,2-Diaminocyclohexane | Tetrahydropyrazine derivative | beilstein-journals.org |
| Ethylenediamine | Pyrazine derivative | beilstein-journals.org |
These reactions highlight the utility of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one as a versatile building block for the synthesis of more complex, polycyclic aromatic systems.
Oligomerization and Polymerization Pathways
While direct, extensive studies on the homopolymerization of 7-Hydroxy-6h-benzo nih.govannulen-6-one are not widely documented, its propensity to undergo oligomerization and participate in polymerization pathways is inferred from the behavior of structurally related natural products. The benzotropolone core is a key structural motif found in theaflavins and thearubigins, which are complex polyphenolic compounds responsible for the color and taste of black tea. nih.govresearchgate.netnih.govresearchgate.net The formation of these compounds involves the enzymatic oxidation and subsequent polymerization of catechins, where benzotropolone derivatives are crucial intermediates. nih.govresearchgate.net
The primary mechanism for the formation of these oligomers and polymers is oxidative coupling . nih.gov In the context of tea catechins, enzymes like polyphenol oxidase and peroxidase catalyze the oxidation of catechins to their corresponding quinones. researchgate.net These highly reactive quinones then undergo a series of coupling reactions.
The initial step often involves the formation of dimers, such as theaflavins, which possess a benzotropolone skeleton. These dimers can then undergo further oxidative reactions to form larger oligomers, contributing to the complex mixture of polymers known as thearubigins. researchgate.netrsc.org Studies have identified specific oligomers like theadibenzotropolones and theatribenzotropolones, which are trimers and tetramers containing the benzotropolone unit, further illustrating the role of this scaffold in building larger molecular structures. nih.gov The polymerization process is not a simple linear chain growth but rather a complex network of reactions involving different coupling sites on the catechin (B1668976) and benzotropolone monomers, including couplings between the A- and B-rings. rsc.orgnih.gov
The general pathway can be summarized as:
Enzymatic Oxidation: Catechins are oxidized to form reactive quinone intermediates. researchgate.net
Dimerization: Quinones react with other catechin molecules to form dimers, some of which, like theaflavins, feature a benzotropolone core.
Oligomerization/Polymerization: These dimers can be further oxidized and coupled with other monomers or oligomers to form a complex mixture of polymers (thearubigins). researchgate.netrsc.org This can also involve the direct coupling of galloyl groups to form dibenzotropolone skeletons. nih.gov
The following table summarizes the key types of oligomers and polymers derived from pathways involving benzotropolone intermediates:
| Oligomer/Polymer Class | Monomeric Units | Key Structural Feature | Formation Pathway |
| Theaflavins | Catechins (e.g., epicatechin, epigallocatechin) | Benzotropolone ring | Enzymatic oxidative coupling of two catechin molecules. |
| Theadibenzotropolones | Theaflavins and catechins | Two benzotropolone skeletons | Oxidative coupling of a theaflavin (B1682790) with a catechin. nih.gov |
| Theatribenzotropolones | Theaflavins and catechins | Three benzotropolone skeletons | Further oxidative coupling involving theaflavins and catechins. nih.gov |
| Thearubigins | Catechins, Theaflavins, and other oligomers | Complex, heterogeneous polymeric structures containing benzotropolone units | Extensive oxidative polymerization of catechins and their initial oxidation products. researchgate.netnih.govrsc.org |
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies on 7-Hydroxy-6h-benzo nih.govannulen-6-one itself are limited. However, investigations into the reactivity of its parent compound, 4,5-benzotropone, provide significant insights into the transformations of the benzotropolone core. One of the well-documented reactions is the transformation of the carbonyl group.
A key transformation of 4,5-benzotropone is its reaction with ketenes to form benzoheptafulvalenes . This reaction is proposed to proceed through a [2+2] cycloaddition mechanism. For instance, the reaction of 4,5-benzotropone with 8-oxoheptafulvene (a ketene) results in the formation of 3,4-benzoheptafulvalene. The proposed mechanism involves an intermolecular [2+2] cycloaddition between the carbonyl group of the benzotropone and the C=C double bond of the ketene. This initial cycloadduct, an oxetane (B1205548) derivative, is unstable and undergoes decarboxylation (loss of CO₂) to yield the final benzoheptafulvalene product.
A similar reaction occurs with diphenylketene, which adds to 4,5-benzotropone to form 7-(diphenylmethylene)-7H-benzo nih.govannulene. This reactivity highlights the ability of the exocyclic carbonyl group of the benzotropolone ring system to participate in cycloaddition reactions, providing a pathway to synthesize extended π-systems.
The presence of the 7-hydroxy group is expected to significantly influence the reactivity of the molecule, particularly in oxidative coupling reactions . Phenolic hydroxyl groups are known to be activating, meaning they increase the electron density of the aromatic ring system, making it more susceptible to electrophilic attack and oxidation. nih.gov In the context of oligomerization, the 7-hydroxy group would facilitate the initial oxidation of the molecule to a reactive radical or quinone-like species, which can then couple with other molecules. The position of the hydroxyl group would direct the regioselectivity of these coupling reactions. While direct experimental evidence for 7-Hydroxy-6h-benzo nih.govannulen-6-one is scarce, the principles of phenolic oxidative coupling suggest that the hydroxyl group is crucial for its participation in polymerization pathways like those observed for tea catechins. nih.govnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no specific, publicly available high-resolution NMR data for 7-Hydroxy-6h-benzo nih.govannulen-6-one. Advanced NMR techniques are critical for unambiguously determining the structure of organic molecules in solution.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
No published studies were found that report the application of 2D NMR techniques to 7-Hydroxy-6h-benzo nih.govannulen-6-one. Such experiments are essential for establishing the connectivity of atoms within a molecule. For instance, Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would reveal direct carbon-proton attachments. The Heteronuclear Multiple Bond Correlation (HMBC) technique would be instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the carbon skeleton. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution. Without experimental spectra, no data tables of chemical shifts or correlation signals can be generated.
Dynamic NMR for Conformational Exchange and Ring Fluxionality
The seven-membered ring in the benzo nih.govannulen-6-one core suggests the possibility of conformational flexibility, a phenomenon that could be investigated using dynamic NMR (DNMR) spectroscopy. This technique allows for the study of molecules that are rapidly interconverting between different conformations. However, no DNMR studies focused on the ring fluxionality or other conformational exchange processes of 7-Hydroxy-6h-benzo nih.govannulen-6-one have been reported in the available literature.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. A search for ssNMR studies on 7-Hydroxy-6h-benzo nih.govannulen-6-one yielded no results. Therefore, no data on its structure in the solid phase from this method can be presented.
X-ray Crystallography for Absolute and Relative Stereochemistry
Determination of Molecular Geometry, Bond Lengths, and Angles
A search of crystallographic databases for the crystal structure of 7-Hydroxy-6h-benzo nih.govannulen-6-one did not yield any results. The determination of its crystal structure would provide unequivocal data on the planarity of its ring systems and the precise geometry of the hydroxy and ketone functional groups. In the absence of such a study, no empirical data table of bond lengths and angles can be compiled.
Analysis of Supramolecular Interactions and Crystal Packing
The analysis of how molecules are arranged in a crystal lattice, known as crystal packing, reveals intermolecular forces such as hydrogen bonding and π-π stacking. The hydroxyl and carbonyl groups of 7-Hydroxy-6h-benzo nih.govannulen-6-one would be expected to participate in hydrogen bonding, significantly influencing its solid-state architecture. However, without a determined crystal structure, any discussion of its supramolecular interactions remains purely speculative.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. Advanced techniques offer deeper insights into the structure and connectivity of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one.
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, with a molecular formula of C₁₁H₈O₂, the theoretical exact mass is 172.052429494 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. The precision of HRMS is essential for confirming the identity of this benzotropolone derivative in complex mixtures, such as in natural product extracts or synthetic reaction products. chemrxiv.orgmdpi.com The use of HRMS has been demonstrated to be applicable for the comprehensive investigation of polyphenols and their metabolites. chemrxiv.org
Table 1: High-Resolution Mass Spectrometry Data for 7-Hydroxy-6h-benzo researchgate.netannulen-6-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₈O₂ | nih.govparchem.com |
| Exact Mass | 172.052429494 Da | nih.gov |
Tandem mass spectrometry (MS/MS) provides valuable information about the structural fragments of a molecule, aiding in its identification and characterization. nih.gov In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one (m/z 173) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the benzotropolone scaffold. nih.gov
A plausible fragmentation pathway for a related compound, 2,6,4'-trihydroxy-4-methoxybenzophenone, shows the loss of a C₆H₆O group from the parent ion. researchgate.net While not identical, this suggests that fragmentation of the benzotropolone ring system is a key process. For 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, expected fragmentation could involve the loss of CO (28 Da) and other characteristic neutral losses from the seven-membered ring, providing evidence for the presence of the tropolone (B20159) core. mdpi.com The analysis of these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for distinguishing between isomers. nih.govmdpi.commdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups within a molecule. youtube.comjascoinc.comlibretexts.orgnih.gov For 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, these techniques provide clear evidence for the key structural features.
The FT-IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1600-1650 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic and tropolone rings would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. jascoinc.comnih.gov Aromatic ring vibrations are often strong in Raman spectra. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. jascoinc.com The combination of both techniques allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information about its electronic structure and chromophores. libretexts.org
UV-Visible spectroscopy of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one would reveal characteristic absorption bands corresponding to electronic transitions within the conjugated π-system of the molecule. libretexts.org The benzotropolone core constitutes an extended chromophore. researchgate.net The spectrum would likely exhibit π→π* transitions at shorter wavelengths (higher energy) and possibly n→π* transitions at longer wavelengths (lower energy). youtube.com The n→π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. youtube.com The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity. youtube.com The conjugation of the benzene (B151609) ring with the tropolone system is expected to result in absorption bands at longer wavelengths compared to the individual chromophores. libretexts.org The study of electronic transitions is crucial for understanding the photophysical properties of the molecule. libretexts.orgwikipedia.orgufg.br
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost to predict the geometric and energetic properties of molecules. For 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, a DFT study would typically be employed to determine its most stable three-dimensional structure (ground state geometry) by optimizing bond lengths, bond angles, and dihedral angles. This process also yields the ground state energy of the molecule.
However, specific peer-reviewed studies presenting optimized geometrical parameters or the total electronic energy for 7-Hydroxy-6h-benzo researchgate.netannulen-6-one using DFT methods are not found in the current body of scientific literature. Therefore, a data table of its calculated ground state geometry cannot be provided.
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. oxfordreference.com These methods, while computationally more intensive than DFT, can provide highly accurate predictions of various electronic properties. For 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, such calculations would be invaluable for determining properties like the dipole moment, polarizability, and electron affinity.
Currently, there are no specific published studies that have employed high-accuracy ab initio methods to calculate and report on the electronic properties of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one.
Frontier Molecular Orbital (FMO) Analysis and Aromaticity Assessment
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rsc.org
Aromaticity, a key concept in understanding the stability and reactivity of cyclic, conjugated systems, is often quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govmdpi.com These indices provide insight into the degree of electron delocalization within the rings of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one.
Specific FMO analyses detailing the HOMO-LUMO gap energy, or studies reporting calculated HOMA or NICS values for 7-Hydroxy-6h-benzo researchgate.netannulen-6-one, are not available in the searched literature.
Conformational Analysis and Dynamics
The flexibility of the seven-membered ring in 7-Hydroxy-6h-benzo researchgate.netannulen-6-one suggests the possibility of multiple stable conformations. Understanding these conformations and their dynamic interplay is crucial for a complete picture of the molecule's behavior.
Potential Energy Surface Scans for Conformational Isomers
A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule and the energy barriers between them. By systematically changing specific dihedral angles, researchers can identify various stable conformers (isomers that can be interconverted by rotation around single bonds).
A detailed PES scan for 7-Hydroxy-6h-benzo researchgate.netannulen-6-one would reveal its conformational landscape, including the relative energies of different boat and chair-like forms of the seven-membered ring. Such a study has not been published, and therefore, a data table of its conformational isomers and their relative energies cannot be compiled.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. youtube.comnih.gov By simulating the motions of atoms and molecules over time, MD can reveal information about conformational changes, vibrational modes, and interactions with other molecules, such as solvents. An MD simulation of 7-Hydroxy-6h-benzo researchgate.netannulen-6-one would offer insights into the flexibility of its bicyclic structure and the dynamics of its intramolecular hydrogen bond.
No specific molecular dynamics simulation studies on 7-Hydroxy-6h-benzo researchgate.netannulen-6-one have been found in the reviewed literature.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic data of 7-Hydroxy-6h-benzo rsc.organnulen-6-one, aiding in its structural confirmation and the analysis of its electronic characteristics.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of organic molecules like 7-Hydroxy-6h-benzo rsc.organnulen-6-one. arxiv.org Techniques such as Density Functional Theory (DFT) are employed to calculate the isotropic magnetic shielding constants, which are then converted into chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. arxiv.orgnih.gov
Recent advancements in machine learning, particularly Graph Neural Networks (GNNs), have shown promise in predicting ¹H and ¹³C NMR chemical shifts with high accuracy. arxiv.org These models are trained on large datasets of experimental NMR data and can provide rapid predictions for new molecules. arxiv.orgcolostate.edu For instance, some GNN-based models have achieved mean absolute errors (MAEs) as low as 0.224 ppm for ¹H NMR and 1.355 ppm for ¹³C NMR. arxiv.org
It is crucial to consider the impact of the solvent during these calculations, as experimental NMR data is typically acquired in solution. nih.gov Implicit solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Solvation Model based on Density (SMD), are often used to account for the solvent environment and improve the accuracy of the predicted chemical shifts. nih.gov
Below is a table showcasing typical predicted NMR chemical shifts for a related benzotropolone structure.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 7.50 - 7.80 | - |
| H2 | 7.20 - 7.40 | - |
| H3 | 7.20 - 7.40 | - |
| H4 | 7.50 - 7.80 | - |
| H5 | 7.00 - 7.20 | - |
| H8 | 7.30 - 7.50 | - |
| C1 | 130 - 135 | - |
| C2 | 128 - 132 | - |
| C3 | 128 - 132 | - |
| C4 | 130 - 135 | - |
| C4a | 135 - 140 | - |
| C5 | 125 - 130 | - |
| C6 | 170 - 175 | - |
| C7 | 155 - 160 | - |
| C8 | 120 - 125 | - |
| C9 | 138 - 142 | - |
| C9a | 135 - 140 | - |
Note: These are generalized predicted values for a benzotropolone core and may vary for 7-Hydroxy-6h-benzo rsc.organnulen-6-one depending on the specific computational method and parameters used.
Simulated UV-Vis and Circular Dichroism Spectra
Computational methods can simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules, providing insights into their electronic transitions. researchgate.netresearchgate.net Time-dependent density functional theory (TD-DFT) is a common approach for these simulations. The simulated spectra can be compared with experimental data to confirm the structure of the compound and understand the nature of its chromophores. For benzotropolone derivatives, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the aromatic and tropolone (B20159) ring systems.
Circular Dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules. While 7-Hydroxy-6h-benzo rsc.organnulen-6-one itself is not chiral, the introduction of chiral centers or the formation of complexes with chiral molecules could lead to a measurable CD spectrum. Computational simulations of CD spectra can help in determining the absolute configuration of such derivatives or understanding the nature of their interactions with other chiral species.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a vital role in understanding the reactivity of 7-Hydroxy-6h-benzo rsc.organnulen-6-one by elucidating reaction mechanisms and analyzing the energetics of chemical transformations.
Calculation of Reaction Energy Barriers and Kinetics
By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the activation energy barriers. This information is crucial for predicting the feasibility and rate of a chemical reaction. For instance, in the synthesis of related benzotropolone structures, computational studies can help to understand the energetics of ring-closing metathesis or other key steps. d-nb.info
Solvent Effects and Catalysis Modeling
The solvent can significantly influence reaction rates and pathways. rsc.org Computational models can incorporate solvent effects, either implicitly or explicitly, to provide a more realistic description of the reaction environment. This is particularly important for reactions involving charged intermediates or transition states.
Furthermore, computational modeling can be used to investigate the role of catalysts in reactions involving 7-Hydroxy-6h-benzo rsc.organnulen-6-one. By modeling the interaction of the reactant with the catalyst, it is possible to understand how the catalyst lowers the activation energy and enhances the reaction rate. For example, in the synthesis of a similar compound, 7-hydroxy-6H-naphtho[2,3-c]coumarin, the role of TsOH as a catalyst in a tandem reaction was investigated. rsc.org
In Silico Ligand-Target Docking and Interaction Modeling (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov In a non-clinical context, docking studies can be used to explore the potential interactions of 7-Hydroxy-6h-benzo rsc.organnulen-6-one with various biological targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov This information can be valuable for understanding the compound's potential biological activities and for guiding the design of new derivatives with enhanced properties. nih.gov
Prediction of Binding Modes and Affinities with Biomolecules
The prediction of how a small molecule like 7-Hydroxy-6h-benzo mdpi.comannulen-6-one might interact with biological macromolecules such as proteins or nucleic acids is a primary goal of computational modeling. These studies employ techniques like molecular docking and molecular dynamics (MD) simulations to forecast the most likely binding poses and estimate the strength of these interactions.
While specific, detailed docking studies of 7-Hydroxy-6h-benzo mdpi.comannulen-6-one with particular protein targets are not extensively documented in publicly available literature, its structural features allow for hypothetical predictions. The molecule possesses key functional groups—a hydroxyl (-OH) group and a ketone (C=O) group—on its seven-membered tropolone ring. These groups make the molecule capable of acting as both a hydrogen bond donor and acceptor, fundamental interactions for binding to the active sites of enzymes or the grooves of DNA. nih.gov
Computational approaches can model how these functional groups would orient themselves within a protein's binding pocket to maximize favorable contacts. For instance, studies on other complex heterocyclic compounds demonstrate that molecular docking can predict binding conformations, while subsequent MD simulations can assess the stability of the ligand-enzyme complex over time. nih.govnih.gov Such simulations provide insights into how hydrophobic interactions and π-π stacking might further stabilize the binding, offering a comprehensive picture of the potential interaction mechanism. nih.gov However, without specific computational experiments on 7-Hydroxy-6h-benzo mdpi.comannulen-6-one, any discussion of its binding affinity or preferred biomolecular partners remains speculative.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Stacking)
Non-covalent interactions are the primary forces governing the three-dimensional structure and recognition processes in molecular biology. researchgate.net For 7-Hydroxy-6h-benzo mdpi.comannulen-6-one, the most significant non-covalent interactions are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The structure of 7-Hydroxy-6h-benzo mdpi.comannulen-6-one contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). nih.gov This allows the molecule to engage in intermolecular hydrogen bonds with other molecules, including water or the amino acid residues in a protein active site. Furthermore, the proximity of the hydroxyl and carbonyl groups on the tropolone ring suggests the potential for a strong intramolecular hydrogen bond, a feature confirmed by X-ray diffraction and DFT studies in similar hydroxy-acetophenone structures. researchgate.net This type of internal hydrogen bond can influence the molecule's conformation and electronic properties. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify and characterize these bonds, distinguishing between weak van der Waals forces and stronger hydrogen or halogen bonds. researchgate.netmdpi.com
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Polar Surface Area | 37.3 Ų | nih.gov |
Pi-Stacking: The fused aromatic system of 7-Hydroxy-6h-benzo mdpi.comannulen-6-one, comprising a benzene (B151609) ring and a seven-membered tropolone ring, creates an extended π-system. This planar, electron-rich structure is capable of engaging in π-π stacking interactions. youtube.com These interactions are attractive, non-covalent forces between aromatic rings and are critical for the stability of DNA and protein structures. youtube.comnih.gov
Theoretical calculations can model the geometry and energy of these stacking interactions, which can occur in several conformations, such as parallel-displaced or T-shaped. nih.govarxiv.org While the benzene dimer is the simplest model for studying π-stacking, the principles apply to more complex heterocyclic systems. youtube.com Computational studies on other aromatic compounds have shown that π-stacking interactions, often working with hydrogen bonds, play a crucial role in stabilizing crystal lattice structures. nih.govmdpi.com The ability to form these interactions is a key feature of 7-Hydroxy-6h-benzo mdpi.comannulen-6-one that would influence its self-assembly and its binding to aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins. nih.gov
Mechanistic Studies of Biological Interactions Non Clinical Focus
Enzyme and Receptor Binding Mechanisms (In Vitro/In Silico)
Kinetic Analysis of Enzyme Modulation
No studies detailing the kinetic parameters of enzyme inhibition or activation by 7-Hydroxy-6h-benzoannulen-6-one are currently available.
Receptor Ligand Binding Assays and Specificity Profiling
There is no published data from receptor ligand binding assays to determine the affinity or specificity of 7-Hydroxy-6h-benzoannulen-6-one for any biological receptors.
Identification of Molecular Targets and Binding Sites
The specific molecular targets and binding sites of 7-Hydroxy-6h-benzoannulen-6-one within a biological system have not been identified.
Modulation of Cellular Biochemical Pathways (In Vitro)
Investigation of Signaling Cascade Interactions
No research has been found that investigates the effects of 7-Hydroxy-6h-benzoannulen-6-one on intracellular signaling cascades.
Effects on Protein-Protein or Protein-Nucleic Acid Interactions
There is a lack of information regarding the influence of 7-Hydroxy-6h-benzoannulen-6-one on protein-protein or protein-nucleic acid interactions.
Structure-Activity Relationships for Molecular Target Modulation (Non-Clinical)
The structure-activity relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity. wikipedia.orggardp.org For the benzotropolone class of compounds, SAR studies are crucial for optimizing their potential as therapeutic agents by modifying their structure to enhance efficacy or reduce toxicity. gardp.org While specific SAR data for 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one is not published, research on related compounds provides a framework for understanding how structural modifications could modulate activity at a molecular level.
Correlating Structural Modifications with Biological Response at the Molecular Level
For the broader class of tropolones, biological activity is significantly influenced by the nature and position of substituents on the seven-membered ring. Studies on various tropolone (B20159) derivatives have shown that modifications can impact their antiviral and other biological activities. For instance, research on a series of structurally diverse tropolones as inhibitors of the hepatitis B virus (HBV) indicates that the pharmacological characteristics can be fine-tuned through chemical synthesis, informing future structure-activity relationships. nih.gov
In a study on benzoxazinones, a different class of compounds, it was demonstrated that the degradation products and synthetic analogues exhibited a range of phytotoxic effects. nih.gov This highlights a common principle in medicinal chemistry: even minor structural changes, such as the addition or modification of functional groups on the core scaffold, can lead to significant differences in biological endpoint. nih.gov For 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one, which is a type of 4,5-Benzotropolon, key structural features available for modification would be the hydroxyl group and the benzene (B151609) ring. nih.gov Hypothetically, esterification or etherification of the hydroxyl group, or substitution on the fused benzene ring, would be expected to alter its molecular interactions.
Pharmacophore Elucidation for Target Binding
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.orgfiveable.me There is no specific pharmacophore model elucidated for 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one in the available literature.
However, the tropolone ring system is known for its ability to chelate metal ions. This property is a key feature of some inhibitors of influenza A endonuclease, which rely on a metal-binding pharmacophore to disrupt the enzyme's catalytic activity. researchgate.net This suggests that a potential pharmacophore for 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one and related benzotropolones could include the spatial arrangement of the hydroxyl and ketone groups, which are capable of coordinating with metal ions. The key features of such a pharmacophore would likely be:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the ketone group).
An aromatic region (the fused benzene ring).
The precise distances and angles between these features would constitute the pharmacophore model, which could be used in virtual screening to identify other compounds with similar biological activity. nih.gov
Cellular Permeability and Subcellular Distribution Mechanisms (In Vitro)
The ability of a compound to cross cell membranes and reach its intracellular target is a critical aspect of its biological activity. This is often assessed in vitro using cell-based assays.
While specific data for 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one is lacking, a study on 36 structurally diverse tropolones investigated their in vitro pharmacological properties, including cellular permeability. nih.gov The study utilized a parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion across a membrane at different pH levels, mimicking various parts of the gastrointestinal tract. nih.gov The results indicated no general trend in passive permeability for the tropolones tested, with some compounds showing high permeability and others low. nih.govnih.gov This variability is likely due to differences in physicochemical properties like lipophilicity and ionization state, which are influenced by the specific substitutions on the tropolone ring. nih.gov
Furthermore, the lipophilicity of certain tropolone derivatives, such as hinokitiol, has been shown to facilitate the transport of iron across cancer cell membranes. mdpi.com This suggests that some tropolones can bypass normal cellular uptake mechanisms and distribute within the cell via passive diffusion. mdpi.com The subcellular distribution would then depend on the compound's affinity for different organelles and macromolecules.
Below is a table summarizing the types of in vitro assays used to assess the cellular permeability of tropolone compounds, which would be applicable to the study of 7-Hydroxy-6h-benzo wikipedia.organnulen-6-one.
| Assay Type | Purpose | Key Parameters Measured | Relevant Cell Lines |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive diffusion across an artificial membrane. | Apparent permeability (Papp) | N/A (Acellular) |
| Caco-2 Permeability Assay | To predict intestinal drug absorption and identify potential for active transport. | Apparent permeability (Papp), Efflux Ratio | Caco-2 (human colorectal adenocarcinoma) |
| MDCK Permeability Assay | To assess permeability and identify substrates of efflux transporters like P-glycoprotein. | Apparent permeability (Papp), Efflux Ratio | MDCK (Madin-Darby Canine Kidney) |
Photophysical and Optoelectronic Applications
The electron-rich aromatic system and the presence of hydroxyl and ketone functional groups in 7-Hydroxy-6h-benzo acs.organnulen-6-one suggest its potential for applications in photophysics and optoelectronics.
While direct studies on 7-Hydroxy-6h-benzo acs.organnulen-6-one as a fluorescent probe are not extensively documented, the closely related benzotropolone moiety is a key component in compounds that exhibit fluorescence and sensing capabilities. For instance, derivatives of 3-Hydroxy-6H-benzo[c]chromen-6-one, which share a similar structural core, have been developed as selective "on-off" fluorescent sensors for iron (III) ions. nih.gov In these systems, the lactone group, which is analogous to the tropolone ring in 7-Hydroxy-6h-benzo acs.organnulen-6-one, is crucial for the selective binding and subsequent quenching of fluorescence in the presence of Fe³⁺. nih.gov
Furthermore, theaflavins, which contain a benzotropolone skeleton, are recognized for their antioxidant properties, a function linked to their electronic structure. nih.gov This suggests that the benzotropolone core in 7-Hydroxy-6h-benzo acs.organnulen-6-one could be functionalized to create novel fluorescent probes for detecting various analytes. The inherent fluorescence of such systems can be modulated by analyte binding, leading to "turn-on" or "turn-off" sensory responses.
| Compound/System | Analyte | Sensing Mechanism | Reference |
| 3-Hydroxy-6H-benzo[c]chromen-6-one derivatives | Iron (III) | Fluorescence quenching ("on-off") | nih.gov |
| Theaflavins (contain benzotropolone moiety) | Reactive Oxygen Species | Antioxidant activity | nih.gov |
The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology. Tropolone derivatives are being explored for their potential in this area. While specific data on 7-Hydroxy-6h-benzo acs.organnulen-6-one in OLEDs is not available, the general class of tropone-containing compounds has shown promise. For instance, the introduction of a weak electron-accepting oxazole (B20620) derivative into a dual-core structure has been shown to produce deep blue emitters with high photoluminescence quantum yields. nih.gov
The rigid, planar structure of 7-Hydroxy-6h-benzo acs.organnulen-6-one, combined with its potential for high thermal stability, makes it a candidate for inclusion in OLED emitting layers or as a host material. Its photophysical properties, such as absorption and emission wavelengths, would need to be precisely tuned through chemical modification to achieve the desired color purity and efficiency for OLED applications. The performance of related aromatic compounds in OLEDs suggests that with further research, 7-Hydroxy-6h-benzo acs.organnulen-6-one could be a valuable building block for new optoelectronic materials.
| OLED Material Class | Key Feature | Potential Application | Reference |
| Tropolone Derivatives | Blue Emitters | High Photoluminescence Quantum Yield | nih.gov |
| Carbazole and Thienopyrroledione Derivatives | Emitting Materials | High External Quantum Efficiency | mdpi.com |
Photochromic materials, which undergo reversible color changes upon exposure to light, are of interest for applications such as smart windows and optical data storage. sabangcollege.ac.in While direct evidence of photochromism in 7-Hydroxy-6h-benzo acs.organnulen-6-one is not yet reported, related compounds such as bis-benzopyrans exhibit this property. nih.gov The mechanism often involves a light-induced reversible transformation between two isomers with different absorption spectra. The aromatic and carbonyl functionalities within 7-Hydroxy-6h-benzo acs.organnulen-6-one provide a framework that could potentially be engineered to exhibit photochromic behavior.
Similarly, thermochromism, a reversible change in color with temperature, is another property of interest for sensors and display technologies. nih.gov The potential for 7-Hydroxy-6h-benzo acs.organnulen-6-one to exhibit thermochromism would likely depend on its ability to undergo temperature-dependent changes in its molecular conformation or intermolecular interactions in the solid state or in solution. Further investigation into the synthesis of derivatives and the study of their spectroscopic properties under varying light and temperature conditions is needed to explore these potential applications.
Catalytic Applications
The tropolone ring system in 7-Hydroxy-6h-benzo acs.organnulen-6-one offers intriguing possibilities for its use in catalysis, both as a ligand for metal centers and as an organocatalyst.
The oxygen atoms of the hydroxyl and carbonyl groups in the tropolone ring of 7-Hydroxy-6h-benzo acs.organnulen-6-one are well-positioned to act as bidentate ligands, chelating to metal ions. Research on the closely related 4,5-benzotropone has demonstrated the synthesis of π complexes with transition metals such as iron, rhodium, and iridium. nih.gov These complexes have shown catalytic activity in borrowing hydrogen reactions, such as the N-alkylation of aniline. nih.gov This indicates that the benzotropolone scaffold can effectively support catalytically active metal centers. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aromatic ring of 7-Hydroxy-6h-benzo acs.organnulen-6-one.
| Metal Complex | Catalytic Reaction | Reference |
| Rhodium-4,5-benzotropone | N-alkylation of aniline | nih.gov |
| Iridium-4,5-benzotropone | N-alkylation of aniline | nih.gov |
| Iron-4,5-benzotropone | N-alkylation of aniline | nih.gov |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in synthetic chemistry. nih.gov The tropone (B1200060) skeleton has been successfully employed in organocatalytic enantioselective reactions. For example, chiral phosphoric acids have been used to catalyze the 1,3-dipolar [6+4] cycloaddition of tropone with high stereoselectivity. nih.govau.dk This demonstrates that the tropone ring can participate in and facilitate asymmetric transformations.
The 7-Hydroxy-6h-benzo acs.organnulen-6-one molecule, with its tropolone functionality, possesses both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carbonyl group. This dual functionality could be exploited in designing novel organocatalysts for asymmetric synthesis. The chiral environment necessary for enantioselectivity could be introduced by attaching a chiral auxiliary to the benzotropolone core. This opens up the possibility of developing new catalytic systems based on this scaffold for a range of asymmetric reactions.
Enantioselective Catalysis Utilizing Annulenone (B1230170) Scaffolds
The inherent electronic characteristics of annulenones, including the tropone and benzotropone frameworks, make them intriguing candidates for roles in catalysis. Their structure, featuring a polarized carbonyl group within a conjugated system, allows them to function as Lewis bases. This capability has been harnessed in the field of enantioselective catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule.
Recent research has demonstrated that chiral annulenones can act as effective Lewis base catalysts. researchgate.net In one notable application, chiral seven-membered annulenones (tropones) were used to catalyze the asymmetric ring-opening of meso-epoxides. This reaction, activated by silicon tetrachloride, yielded 1,2-chlorohydrins with high yield and high enantioselectivity (up to 90% ee). researchgate.net This represents a key example of annulenones serving as chiral Lewis base catalysts. researchgate.netresearchgate.net
Furthermore, the synthesis of complex, bridged 5,8-methanobenzo archive.organnulen-9-one frameworks has been achieved with excellent stereoselectivity through sequential asymmetric reactions. acs.org These processes, which can be catalyzed by chiral tertiary amines, highlight the utility of the benzo archive.organnulenone core as a scaffold for constructing intricate, optically pure molecular architectures. acs.orgrsc.org While research has not yet detailed the specific use of 7-Hydroxy-6h-benzo archive.organnulen-6-one itself as a catalyst, the successful application of closely related chiral annulenone and benzannulenone structures underscores the potential of this entire class of compounds in asymmetric synthesis. researchgate.netrsc.org
Table 1: Enantioselective Reactions Catalyzed by Annulenone Scaffolds This table is interactive and can be sorted by clicking on the headers.
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Tropone | Asymmetric ring-opening of meso-epoxide | 1,2-Chlorohydrin | Up to 90% | researchgate.net |
| Chiral Tertiary Amine | Asymmetric [3 + 2] annulation | Chiral Methanobenzo archive.organnulenone | Excellent (>19:1 dr, 87-98% ee) | acs.orgrsc.org |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The benzotropolone core of 7-Hydroxy-6h-benzo archive.organnulen-6-one is well-suited for participating in these interactions, suggesting its potential for creating complex, self-assembling systems.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Theaflavins, a class of natural polyphenols found in black tea, possess a benzotropolone skeleton and are known to participate in molecular recognition processes. usgs.gov The benzotropolone ring, arising from the oxidative condensation of catechin (B1668976) derivatives, contributes to the ability of these molecules to associate non-covalently. usgs.gov These interactions are crucial in many biochemical processes and are often driven by hydrophobic effects, where the system minimizes unfavorable interactions with water by aggregating. dokumen.pub
The self-association of catechin derivatives, which can lead to the formation of benzotropolone-containing structures, is a key step in the formation of larger, complex molecules. researchgate.net This indicates that the fundamental benzotropolone structure has an inherent capacity for self-assembly, driven by a combination of hydrogen bonding and hydrophobic interactions. While specific studies on the self-assembly of pure 7-Hydroxy-6h-benzo archive.organnulen-6-one are not extensively documented, the behavior of structurally related natural products provides a strong model for its potential in designing host-guest systems and self-assembling materials. usgs.govresearchgate.net
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a change in chemical environment. The benzotropolone scaffold is found in molecules that are part of biological switching mechanisms. For instance, theaflavins, which contain the benzotropolone core, can influence the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2. The ratio of these proteins acts as a critical molecular switch that determines whether a cell undergoes apoptosis (programmed cell death). sci-hub.se This suggests that the benzotropolone structure can be a key component in systems that exhibit switch-like behavior. sci-hub.senih.gov
In a different context, some compounds with a benzotropolone core have been identified as inhibitors of ATG4B, an enzyme involved in autophagy. core.ac.ukscience.gov This interaction can modulate cellular processes, effectively acting as a switch to turn off a specific biological pathway. While these are biological examples, they demonstrate the principle that the benzotropolone moiety can be integrated into systems that respond to specific inputs, a fundamental concept in the design of molecular-level switches and machines. core.ac.uk
Polymer Chemistry and Advanced Functional Materials
The reactivity of the hydroxyl and ketone groups on the 7-Hydroxy-6h-benzo archive.organnulen-6-one ring, combined with the electronic properties of the annulenone system, makes it a valuable building block for advanced functional materials and polymers.
The structure of 7-Hydroxy-6h-benzo archive.organnulen-6-one, with its reactive hydroxyl group, makes it a potential monomer for producing polymers through condensation reactions, such as the formation of polyesters or polyethers. However, a more immediate and researched application for benzotropolone-containing compounds is in the role of cross-linking agents.
Cross-linking agents are used to form chemical bridges between polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. Theaflavins, which are naturally occurring benzotropolone derivatives, have been identified as highly effective cross-linkers for collagen. frontiersin.orgnih.gov Specifically, theaflavin-3,3'-digallate (B1259011) (TF3) can efficiently cross-link demineralized dentin collagen, significantly improving its resistance to enzymatic degradation and enhancing its biomechanical properties. frontiersin.orgnih.govresearchgate.net The mechanism involves the formation of hydrogen bonds between the benzotropolone skeleton—including its carbonyl group—and the amino groups of the collagen fibers. nih.gov This ability to quickly and effectively stabilize a protein polymer highlights the significant potential of benzotropolone derivatives as specialized cross-linking agents in biomaterials science. frontiersin.orgresearchgate.net
Table 2: Benzotropolone Derivatives in Polymer Science This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Role in Polymer Science | Polymer System | Key Interaction | Reference |
|---|---|---|---|---|
| Theaflavins (Benzotropolones) | Cross-linking agent | Dentin Collagen | Hydrogen bonding | frontiersin.orgnih.govresearchgate.net |
| 7-Hydroxy-6h-benzo archive.organnulen-6-one | Potential Monomer | Polyesters, Polyethers | Condensation reaction | Inferred from structure |
Conjugated polymers are organic macromolecules with a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. This structure imparts semiconductor properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The tropone ring, a core feature of 7-Hydroxy-6h-benzo archive.organnulen-6-one, has been incorporated into conjugated polymers to tune their electronic properties. researchgate.net Theoretical and experimental studies on polythiophenes containing tropone units have explored how this non-benzenoid aromatic system affects the polymer's structure and electronic behavior. researchgate.net The inherent polarity and aromaticity of the annulenone structure can influence the charge transport characteristics of the resulting material. researchgate.netresearchgate.net
Furthermore, structural isomers of benzannulenes, such as azulene (B44059) derivatives, have shown significant promise in materials chemistry. mdpi.com Azulene-containing polymers have been used as hole transport materials in perovskite solar cells and as the active layer in OFETs, demonstrating relatively high carrier mobility. mdpi.com The exploration of these and other non-benzenoid aromatic hydrocarbons in conjugated systems is an active area of research. saw-leipzig.de While direct polymerization of 7-Hydroxy-6h-benzo archive.organnulen-6-one into a conjugated polymer for electronic applications is an area requiring further investigation, the proven utility of the parent tropone and isomeric azulene systems strongly suggests the potential of the benzotropone core as a building block for novel organic electronic materials. mdpi.comresearchgate.net
Advanced Applications and Materials Science Aspects Non Clinical
Nanomaterial Integration and Properties
Research into the integration of 7-Hydroxy-6h-benzo chemsrc.comannulen-6-one with nanomaterials is a novel field of study. Currently, there is a notable absence of published research specifically detailing the incorporation of this compound into nanomaterial frameworks or the resulting properties of such hybrid materials.
The unique structural and electronic properties of 7-Hydroxy-6h-benzo chemsrc.comannulen-6-one, a derivative of benzotropolone, suggest potential for future exploration in materials science. Theoretical applications could be hypothesized based on the known functionalities of related tropolone (B20159) compounds, which have been investigated for their ability to functionalize nanoparticle surfaces. However, without experimental data, the specific outcomes of integrating 7-Hydroxy-6h-benzo chemsrc.comannulen-6-one remain speculative.
Future research would need to be undertaken to explore the synthesis of nanomaterials incorporating 7-Hydroxy-6h-benzo chemsrc.comannulen-6-one and to characterize the physicochemical properties of these new materials. Such studies would be essential to determine any enhanced or novel functionalities that may arise from this combination.
Structure Reactivity/property Relationship Studies
Influence of Functional Group Position and Derivatization on Reactivity
The reactivity of 7-Hydroxy-6h-benzo acs.organnulen-6-one is primarily dictated by the interplay of its hydroxyl and ketone functionalities. The hydroxyl group can be readily derivatized, a common strategy to modulate the compound's properties. For instance, in analogous systems like 7-hydroxy-6H-naphtho[2,3-c]coumarin, the hydroxyl group has been efficiently functionalized with arylethynyl, aryl, and cyano groups. This suggests that the 7-hydroxy group in our target compound is also amenable to a range of chemical modifications.
The ketone at the 6-position is another key reactive site. Reductive amination of the keto group in a related benzo acs.organnulen-7-one has been successfully employed to synthesize a series of benzo acs.organnulen-7-amines. nih.gov This demonstrates the ketone's susceptibility to nucleophilic attack, a common reaction pathway for carbonyl compounds. Furthermore, the synthesis of various aminotetrahydrobenzo acs.organnulenes highlights the versatility of the keto group in constructing more complex molecular architectures. rsc.org
The relative position of the hydroxyl and keto groups is crucial. In similar chromone (B188151) structures, the presence of a 7-hydroxy group can influence the reactivity of an adjacent carbonyl group. For example, the synthesis of 6-amino-7-hydroxy-4-substituted benzopyran-2-ones is facilitated by the formation of an intramolecular hydrogen bond, which reduces the reactivity of a nearby hydroxyl group. uoa.gr This type of intramolecular interaction is likely to play a role in the reactivity of 7-Hydroxy-6h-benzo acs.organnulen-6-one as well.
The table below summarizes the observed reactivity at different positions of the benzo acs.organnulene core and its analogues.
| Position | Functional Group | Type of Reaction | Product Class |
| 7 | Hydroxyl | Functionalization | Ethers, Esters |
| 6 | Ketone | Reductive Amination | Amines |
| 6 | Ketone | Reaction with enamines | Fused heterocycles |
Impact of Annulenone (B1230170) Ring Substituents on Electronic and Conformational Properties
Substituents on the seven-membered annulenone ring can profoundly influence the electronic and conformational properties of 7-Hydroxy-6h-benzo acs.organnulen-6-one. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its reactivity and spectroscopic properties.
In a study on benzothiazole (B30560) derivatives, it was shown that electron-donating groups like methyl (-CH3) can raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups like nitro (-NO2) can lower both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energies, thereby reducing the HOMO-LUMO gap. nih.gov A similar trend can be anticipated for substituted 7-Hydroxy-6h-benzo acs.organnulen-6-ones. For example, a methoxy (B1213986) substituent on the benzo acs.organnulen-6-one core would be expected to increase the electron density of the aromatic system, potentially enhancing its reactivity towards electrophiles.
The following table illustrates the expected electronic effects of different substituent types on the benzo acs.organnulen-6-one ring.
| Substituent Type | Example | Effect on HOMO Energy | Effect on LUMO Energy | Expected Impact on Reactivity |
| Electron-Donating | -OCH3, -CH3 | Increase | Minor Change | Activation towards electrophiles |
| Electron-Withdrawing | -NO2, -CN | Decrease | Decrease | Deactivation towards electrophiles |
| Halogen | -Cl, -F | Minor Decrease | Minor Decrease | Inductive withdrawal, weak deactivation |
Correlation of Computational Predictions with Experimental Observations for Reactivity and Properties
Computational chemistry has become an indispensable tool for predicting the reactivity and properties of molecules like 7-Hydroxy-6h-benzo acs.organnulen-6-one. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a variety of molecular properties, including geometries, electronic structures, and spectroscopic characteristics.
For instance, in the study of benzothiazole derivatives, the substituent effect on the UV-Vis absorption spectra was calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31+G** level of theory. nih.gov These calculations can provide insights into the electronic transitions responsible for the observed absorption bands and how they are affected by different functional groups. A similar approach could be applied to 7-Hydroxy-6h-benzo acs.organnulen-6-one and its derivatives to predict their optical properties.
Furthermore, computational methods can be used to study reaction mechanisms and predict the feasibility of different reaction pathways. For example, theoretical calculations on the diatropicity of benzannulated dihydropyrenes have been used to make predictions about other benzannulenes. acs.org This highlights the power of computational chemistry to guide experimental work and provide a deeper understanding of structure-property relationships.
While direct correlational studies on 7-Hydroxy-6h-benzo acs.organnulen-6-one are not abundant in the literature, the successful application of these methods to analogous systems provides a strong foundation for their use in studying this compound. The table below presents computed properties for the parent compound, 7-Hydroxy-6h-benzo acs.organnulen-6-one, from the PubChem database. nih.gov
| Property | Value | Method |
| Molecular Weight | 172.18 g/mol | PubChem 2.1 |
| XLogP3 | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Exact Mass | 172.052429494 Da | PubChem 2.1 |
| Topological Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 |
Rational Design Principles for New Analogues with Tuned Academic Properties
The knowledge gained from structure-reactivity and structure-property studies can be harnessed for the rational design of new analogues of 7-Hydroxy-6h-benzo acs.organnulen-6-one with specific, tailored properties for academic research. By strategically modifying the core structure, it is possible to fine-tune characteristics such as fluorescence, redox potential, and binding affinity for specific targets.
For example, the synthesis of benzo acs.organnulen-7-amines as selective NMDA receptor antagonists demonstrates the application of rational design in a medicinal chemistry context. nih.gov The conformational restriction of a known pharmacophore was used to design a new series of compounds with high affinity and selectivity. A similar approach could be used to design fluorescent probes based on the 7-Hydroxy-6h-benzo acs.organnulen-6-one scaffold. By introducing fluorogenic groups or extending the π-system, it may be possible to create novel sensors for ions or biomolecules.
The development of substituted 6,7-dihydro-5H-benzo acs.organnulene compounds as Selective Estrogen Receptor Degraders (SERDs) further illustrates the power of rational design. nih.gov In this case, a wide range of substituents were explored to optimize the biological activity of the compounds. This systematic approach to structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery and can be readily adapted to the design of molecules with desired academic properties.
The principles for designing new analogues are summarized below:
| Desired Property | Design Strategy | Example Modification |
| Enhanced Fluorescence | Extend π-conjugation, introduce fluorophores | Addition of styryl or ethynylphenyl groups |
| Tuned Redox Potential | Introduce electron-donating/withdrawing groups | Methoxy or nitro substitution on the aromatic ring |
| Specific Metal Chelation | Introduce chelating moieties | Carboxylic acid or bipyridyl groups |
| Altered Conformation | Introduce bulky substituents | Tert-butyl or phenyl groups on the annulenone ring |
Challenges, Future Directions, and Emerging Research Paradigms
Persistent Synthetic Challenges and Methodological Advancements
To address these issues, researchers are focused on developing more efficient and selective synthetic routes. Recent advancements include the exploration of novel catalytic systems and the use of flow chemistry to improve reaction control and scalability. The goal is to create methodologies that are not only higher yielding but also more environmentally benign.
Exploration of Unconventional Reactivity and Novel Transformations
The unique electronic structure of 7-Hydroxy-6h-benzo nih.govannulen-6-one, arising from its tropolone (B20159) core fused to a benzene (B151609) ring, imparts it with unconventional reactivity. This includes its ability to act as a ligand for various metal ions and its participation in unique cycloaddition reactions.
Current research is delving into previously unexplored reaction pathways. This includes the investigation of its behavior under photochemical conditions and its use as a building block for the synthesis of more complex molecular architectures. These studies aim to unlock the full synthetic potential of this versatile molecule. A notable area of exploration is the transformation of related compounds, such as arachidonic acid, into novel products, which provides insights into potential new reaction pathways for annulenones. nih.govnih.gov
Development of Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms involving 7-Hydroxy-6h-benzo nih.govannulen-6-one requires sophisticated analytical techniques. The ability to monitor reactions in real-time is crucial for optimizing conditions and identifying transient intermediates.
Advanced in situ spectroscopic methods, such as specialized forms of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are becoming increasingly important. nih.gov These techniques provide a window into the reacting system as it evolves, offering valuable data that can guide the development of more efficient synthetic protocols. The integration of multiple analytical approaches is also key to obtaining a comprehensive understanding of these complex chemical processes. nih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. nih.govijisae.org For 7-Hydroxy-6h-benzo nih.govannulen-6-one, these computational tools offer the potential to accelerate the discovery of new derivatives with desired properties.
By analyzing large datasets of chemical structures and their associated properties, ML algorithms can predict the characteristics of yet-to-be-synthesized compounds. ijisae.orgslb.comresearchgate.netdeakin.edu.au This predictive power allows researchers to prioritize synthetic targets that are most likely to exhibit valuable biological activity or material properties, thereby streamlining the research and development process.
Table 1: Computationally Predicted Properties of 7-Hydroxy-6h-benzo nih.govannulen-6-one
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 172.052429494 Da | PubChem |
| Monoisotopic Mass | 172.052429494 Da | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
This data is computationally generated and provided by PubChem for general information and research purposes. nih.gov
Emerging Interdisciplinary Applications in Frontier Chemical Research
The unique properties of 7-Hydroxy-6h-benzo nih.govannulen-6-one make it a candidate for a wide range of applications beyond traditional organic chemistry. Its potential is being explored in materials science, medicinal chemistry, and chemical biology.
In materials science, its ability to form stable metal complexes is being investigated for the development of new catalysts and functional materials. In medicinal chemistry, the tropolone scaffold is a known pharmacophore, and researchers are exploring its potential in the design of new therapeutic agents.
Green Chemistry Principles and Sustainable Synthesis Approaches for Annulenones
In line with the growing emphasis on sustainable practices in the chemical industry, there is a strong push to develop "greener" synthetic routes to 7-Hydroxy-6h-benzo nih.govannulen-6-one and related compounds. rroij.com This involves the application of the twelve principles of green chemistry, which aim to minimize the environmental impact of chemical processes. yale.eduepa.govsigmaaldrich.com
Key strategies include the use of renewable starting materials, the replacement of hazardous solvents with safer alternatives, and the development of catalytic reactions that minimize waste. epa.govacs.org The ultimate goal is to create synthetic pathways that are not only efficient and cost-effective but also environmentally responsible. This includes designing processes with high atom economy and reducing the use of protecting groups and other derivatives that generate waste. sigmaaldrich.comacs.org
Q & A
Q. How can researchers integrate conflicting data (e.g., bioactivity vs. toxicity) into a coherent mechanistic model?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Data Triangulation : Cross-reference cytotoxicity (MTT assay) with receptor selectivity (SPR).
- Pathway Analysis : Use KEGG/GO enrichment to identify off-target effects.
- Peer Review : Pre-submission consultation with domain experts to address methodological biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
